molecular formula C15H17FN2O2 B2706997 N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2200609-75-0

N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No. B2706997
CAS RN: 2200609-75-0
M. Wt: 276.311
InChI Key: OCMIJURJTZJILZ-UHFFFAOYSA-N
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Description

N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as AZD-1775, and it is a small molecule inhibitor of the enzyme Wee1 kinase. Wee1 kinase is an important regulator of the cell cycle, and its inhibition has been shown to have anti-tumor effects.

Mechanism of Action

The mechanism of action of N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide is through the inhibition of Wee1 kinase. Wee1 kinase is an important regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. Additionally, this compound has been shown to have anti-tumor effects in several types of cancer, including glioblastoma, ovarian cancer, and breast cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide in lab experiments include its potential therapeutic applications in cancer treatment. This compound has been extensively studied and has shown promising results in preclinical studies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide. One direction is to further investigate its potential therapeutic applications in combination with other cancer therapies, such as radiation and chemotherapy. Another direction is to study its potential use in other types of cancer, such as lung cancer and pancreatic cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity in humans.

Synthesis Methods

The synthesis of N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide has been reported in several scientific studies. One of the most common methods involves the reaction of 3-fluorophenylhydrazine with ethyl 3-oxo-3-(prop-2-yn-1-yl)propanoate, followed by cyclization with ethyl chloroformate. The resulting product is then deprotected to yield N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide.

Scientific Research Applications

N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor effects in several types of cancer, including glioblastoma, ovarian cancer, and breast cancer. This compound has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

N-[3-[2-(3-fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-2-14(19)17-8-6-15(20)18-9-7-13(18)11-4-3-5-12(16)10-11/h2-5,10,13H,1,6-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMIJURJTZJILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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